Enthalpy of Vaporization Positions 1-Cyclopropylpenta-1,3-diyne at the Midpoint of the Cyclopropyl-Substitution Volatility Gradient
1-Cyclopropylpenta-1,3-diyne exhibits an enthalpy of vaporization (ΔvapH) of 40.4 ± 0.8 kJ/mol, placing it precisely midway between the non-cyclopropyl parent penta-1,3-diyne (28.6 ± 0.8 kJ/mol) and the bis-cyclopropyl analog 1,4-dicyclopropylbuta-1,3-diyne (45.7 ± 0.8 kJ/mol) . This 11.8 kJ/mol increment over penta-1,3-diyne and 5.3 kJ/mol decrement relative to DCPB establish a linear cyclopropyl-substitution volatility gradient, with each cyclopropyl ring contributing approximately 8.5–11.8 kJ/mol to ΔvapH . The experimentally calibrated boiling point follows the same rank order: 55.5 ± 9.0 °C (penta-1,3-diyne), 185.5 ± 7.0 °C (target), and 239.5 ± 7.0 °C (DCPB) .
| Evidence Dimension | Enthalpy of vaporization (ΔvapH) and boiling point |
|---|---|
| Target Compound Data | ΔvapH = 40.4 ± 0.8 kJ/mol; bp = 185.5 ± 7.0 °C at 760 mmHg |
| Comparator Or Baseline | penta-1,3-diyne: ΔvapH = 28.6 ± 0.8 kJ/mol, bp = 55.5 ± 9.0 °C; 1,4-Dicyclopropylbuta-1,3-diyne: ΔvapH = 45.7 ± 0.8 kJ/mol, bp = 239.5 ± 7.0 °C |
| Quantified Difference | ΔvapH: +11.8 kJ/mol vs. penta-1,3-diyne; −5.3 kJ/mol vs. DCPB. Bp: +130.0 °C vs. penta-1,3-diyne; −54.0 °C vs. DCPB |
| Conditions | ACD/Labs Percepta PhysChem Module v14.00; predicted values at 760 mmHg; all three compounds evaluated under identical computational protocol |
Why This Matters
For procurement decisions involving distillation-based purification, vapor-phase handling, or formulation into volatile mixtures, the 130 °C boiling-point separation from the non-cyclopropyl analog eliminates co-distillation ambiguity, while the 54 °C lower boiling point relative to DCPB enables purification at significantly reduced energy cost.
- [1] Chemsrc: Physicochemical properties for penta-1,3-diyne, 1-cyclopropylpenta-1,3-diyne, and 1,4-dicyclopropylbuta-1,3-diyne. View Source
